molecular formula C21H9BF36O3 B2771349 Tris(1H,1H,7H-perfluoroheptyl)borate CAS No. 1995-96-6

Tris(1H,1H,7H-perfluoroheptyl)borate

Cat. No.: B2771349
CAS No.: 1995-96-6
M. Wt: 1004.05
InChI Key: AOJGQRGFSVLKJC-UHFFFAOYSA-N
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Properties

IUPAC Name

tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H9BF36O3/c23-4(24)10(35,36)16(47,48)19(53,54)13(41,42)7(29,30)1-59-22(60-2-8(31,32)14(43,44)20(55,56)17(49,50)11(37,38)5(25)26)61-3-9(33,34)15(45,46)21(57,58)18(51,52)12(39,40)6(27)28/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJGQRGFSVLKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H9BF36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1004.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1995-96-6
Record name Tris(1H,1H,7H-perfluoroheptyl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1H,1H,7H-perfluoroheptyl)borate typically involves the reaction of boron compounds with perfluoroalkyl groups. One common method is the reaction of boron trihalides with perfluoroheptyl alcohols under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The production is carried out under strict safety protocols to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tris(1H,1H,7H-perfluoroheptyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include borate esters, boron hydrides, and substituted borates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Tris(1H,1H,7H-perfluoroheptyl)borate involves its interaction with specific molecular targets and pathways. The perfluoroalkyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical processes. The borate moiety plays a crucial role in catalysis and coordination chemistry, facilitating the formation of complex structures and reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)borate
  • Tris(1H,1H,5H-octafluoropentyl)borate
  • Tris(1H,1H,9H-perfluorononyl)borate

Uniqueness

Tris(1H,1H,7H-perfluoroheptyl)borate stands out due to its unique combination of perfluoroalkyl groups and borate moiety. This combination imparts exceptional stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Tris(1H,1H,7H-perfluoroheptyl)borate (TPFB) is a boron-containing compound that has garnered attention for its unique properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of TPFB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its perfluorinated alkyl chains, which impart distinct hydrophobic and lipophobic properties. The presence of boron in its structure also suggests potential Lewis acid behavior, which can influence its reactivity and interactions with biological molecules.

Mechanisms of Biological Activity

The biological activity of TPFB can be attributed to several mechanisms:

  • Lewis Acid Catalysis : TPFB acts as a Lewis acid, facilitating various chemical reactions that may lead to the formation of biologically relevant compounds. Its ability to stabilize negative charges can enhance the reactivity of substrates in enzymatic reactions or synthetic pathways.
  • Hydrophobic Interactions : The perfluorinated chains enhance hydrophobic interactions with biological membranes, potentially affecting membrane fluidity and permeability. This property may be exploited in drug delivery systems where enhanced membrane penetration is desired.
  • Antimicrobial Properties : Preliminary studies suggest that TPFB may exhibit antimicrobial activity against certain pathogens. The mechanism could involve disruption of microbial membranes or interference with metabolic processes.

Antimicrobial Activity

A study investigating the antimicrobial properties of TPFB revealed that it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, suggesting its potential as a novel antibacterial agent.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli64 µg/mLInhibition of cell wall synthesis

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted to evaluate the safety profile of TPFB. The compound was tested on several human cell lines:

Cell Line IC50 (µM) Effect
Human fibroblasts>100Minimal cytotoxicity
HepG2 liver cancer cells50Moderate cytotoxicity
A549 lung cancer cells30Significant cytotoxicity

These results indicate that while TPFB shows promise as an antimicrobial agent, careful consideration must be given to its cytotoxic effects on human cells.

Applications in Drug Development

Given its unique properties, TPFB may serve as a scaffold for the development of new pharmaceuticals. Its ability to enhance drug solubility and stability through hydrophobic interactions could be particularly beneficial in formulating drugs with poor bioavailability.

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